molecular formula C9H10BF3O4 B580985 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid CAS No. 1256355-54-0

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B580985
CAS No.: 1256355-54-0
M. Wt: 249.98
InChI Key: FHAJNPDIFPNNSA-UHFFFAOYSA-N
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Description

2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid: is an organoboron compound with the molecular formula C9H10BF3O4 and a molecular weight of 249.98 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methoxymethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

    Substitution Reaction: The phenylboronic acid derivative undergoes a substitution reaction with methoxymethyl chloride in the presence of a base such as potassium carbonate to introduce the methoxymethoxy group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst like copper(I) iodide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form the corresponding methyl group.

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Base: Potassium carbonate or sodium hydroxide is commonly used.

    Oxidizing Agents: Hydrogen peroxide or other peroxides for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Reduction: Formation of methyl-substituted phenylboronic acids.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes to form carbon-carbon bonds.

Biology:

    Bioconjugation: Used in the development of bioconjugates for biological studies.

Medicine:

    Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxymethoxy-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness:

    Functional Groups: The presence of both methoxymethoxy and trifluoromethyl groups makes it unique and versatile for various synthetic applications.

    Reactivity: The combination of these functional groups enhances its reactivity in cross-coupling reactions and other transformations.

Properties

IUPAC Name

[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O4/c1-16-5-17-8-3-2-6(9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAJNPDIFPNNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681880
Record name [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-54-0
Record name Boronic acid, B-[2-(methoxymethoxy)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxymethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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